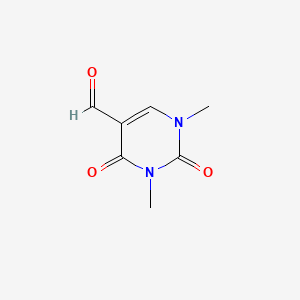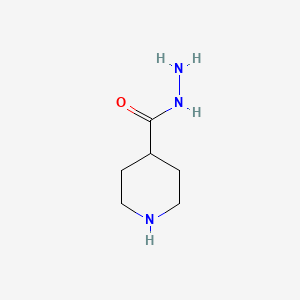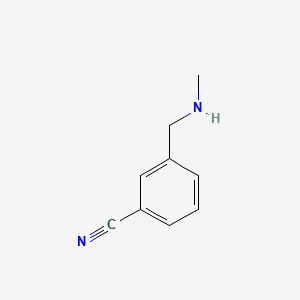
4-Fluoro-3-(trifluoromethyl)benzylamine
概要
説明
4-Fluoro-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . It is a fluorinated benzylamine derivative, characterized by the presence of both a fluoro and a trifluoromethyl group on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-(trifluoromethyl)benzylamine involves the reaction of 3-chloro-1-(trifluoromethyl)benzylamine with 4-fluorobenzaldehyde under appropriate conditions[2][2]. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography[2][2].
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-fluoro-3-(trifluoromethyl)nitrobenzene, followed by reductive amination with formaldehyde and ammonia[2][2]. This method allows for the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound to the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
Oxidation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde or 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol or 4-Fluoro-3-(trifluoromethyl)aniline.
Substitution: Various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
4-Fluoro-3-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic amines.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery . The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
4-Fluorobenzylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzylamine: Lacks the fluoro group, which can affect its reactivity and applications.
4-(Trifluoromethyl)benzylamine: Similar structure but without the fluoro group, leading to different electronic and steric effects.
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzylamine is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various synthetic and research applications .
特性
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDVQEUISWBXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334905 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-74-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67515-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















